Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate
Overview
Description
Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate: is a chemical compound with the molecular formula C10H5Na3O10S3 and a molecular weight of 450.30501 g/mol . It is a trisodium salt of 7-hydroxy-1,3,6-naphthalenetrisulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate typically involves the sulfonation of 7-hydroxynaphthalene. The reaction is carried out under controlled conditions using sulfuric acid as the sulfonating agent. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the trisodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate is used as a reagent in various chemical reactions and analytical techniques. It serves as a chromophore in capillary electrophoresis and as a dopant in the polymerization of pyrrole .
Biology: In biological research, this compound is used as a staining agent for proteins and nucleic acids. It helps in visualizing and quantifying biomolecules in various assays .
Medicine: Its ability to interact with biological molecules makes it a valuable tool in medical research .
Industry: In industrial applications, this compound is used in the manufacturing of dyes and pigments. It is also employed in the production of specialty chemicals and as an additive in various formulations .
Mechanism of Action
The mechanism of action of trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction is mediated by the sulfonate groups, which facilitate binding through electrostatic interactions and hydrogen bonding .
Comparison with Similar Compounds
- Trisodium 1,3,6-naphthalenetrisulfonate
- Trisodium 1,3,7-naphthalenetrisulfonate
- Trisodium 1,3,8-naphthalenetrisulfonate
Comparison: Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate is unique due to the presence of the hydroxyl group at the 7-position. This hydroxyl group enhances its reactivity and binding affinity compared to other similar compounds. The specific positioning of the hydroxyl group also influences the compound’s solubility and stability.
Properties
IUPAC Name |
trisodium;7-hydroxynaphthalene-1,3,6-trisulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O10S3.3Na/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17;;;/h1-4,11H,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUSVUNSRWEFEO-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Na3O10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201937 | |
Record name | Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53683-45-7 | |
Record name | Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053683457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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